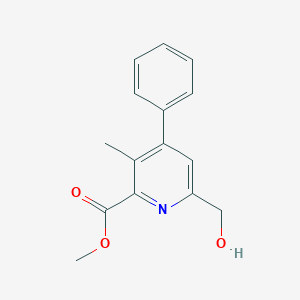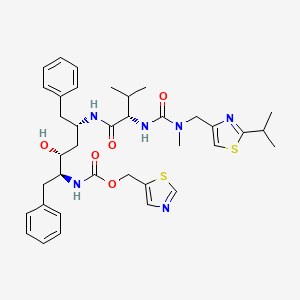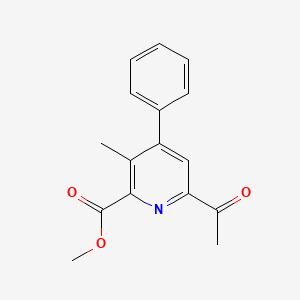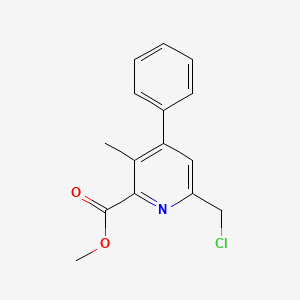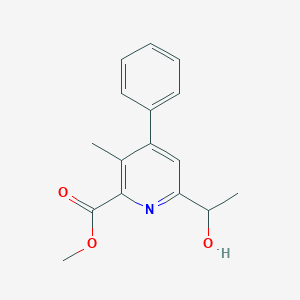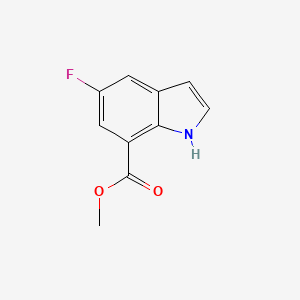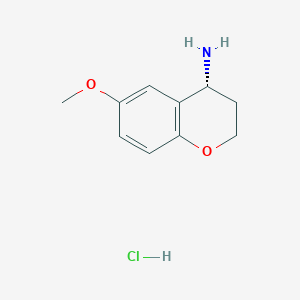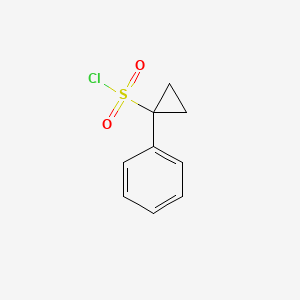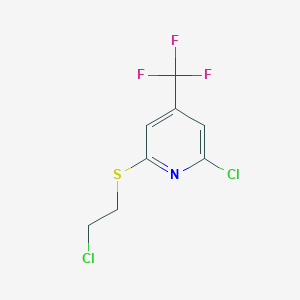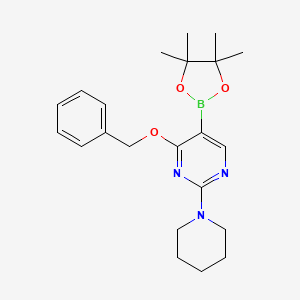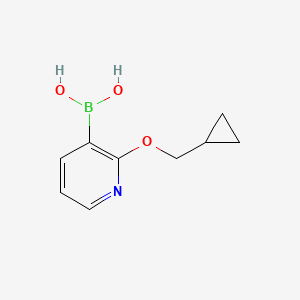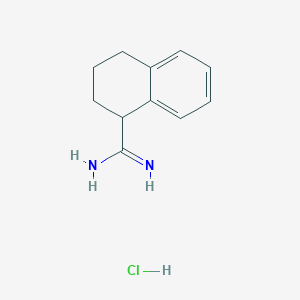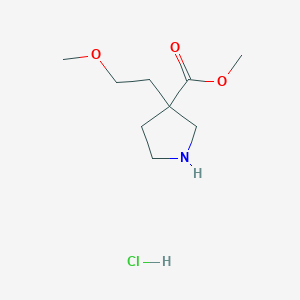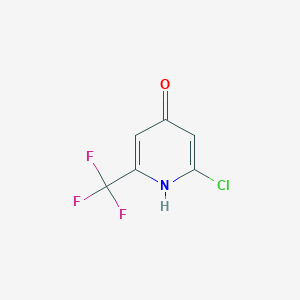
2-Chloro-6-(trifluoromethyl)pyridin-4-ol
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is a chemical compound with the molecular formula C6H3ClF3NO . It is a solid substance with a molecular weight of 197.54 .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is 1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is a solid substance . It has a molecular weight of 197.54 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
-
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has been successful, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has been successful, with five pharmaceutical products containing the TFMP moiety having been granted market approval .
-
Veterinary Industry
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : TFMP derivatives can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
- Results or Outcomes : The use of TFMP derivatives in the synthesis of MOFs can lead to the creation of materials with unique properties .
-
Synthesis of Methiodide Salts
-
Production of Pesticides
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Results or Outcomes : The use of CTC in the production of pesticides can lead to the creation of compounds with unique properties, such as the ability to control cyanobacteria in water .
-
Preparation of (trifluoromethyl)pyridyllithiums
- Summary of Application : TFMP derivatives can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Results or Outcomes : The use of TFMP derivatives in the preparation of (trifluoromethyl)pyridyllithiums can lead to the creation of compounds with unique properties .
-
Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . Unfortunately, the exact technical details or parameters are not provided in the source.
- Results or Outcomes : The use of 2,3,5-DCTF in the synthesis of crop-protection products can lead to the creation of compounds with unique properties .
-
Production of Chlorfenapyr
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Results or Outcomes : The use of CTC in the production of pesticides can lead to the creation of compounds with unique properties, such as the ability to control cyanobacteria in water .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridines, including “2-Chloro-6-(trifluoromethyl)pyridin-4-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZJFOEGCEWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



